![molecular formula C18H16BrN3O2 B2551007 Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 941825-59-8](/img/structure/B2551007.png)
Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H16BrN3O2 and its molecular weight is 386.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal and Molecular Structure Studies
Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate, and related compounds have been studied for their crystal and molecular structures through single crystal X-ray diffraction. These studies highlight the potential of such compounds in understanding the stability and molecular interactions of chalcone derivatives, which are known for their diverse biological activities. The detailed analysis of crystal packing and intermolecular interactions provides insights into their reactivity and possible applications in material science and pharmaceuticals (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).
Neuroprotective Properties and Enzyme Inhibition
Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate derivatives, such as ITH4012, have shown to possess neuroprotective properties, reducing cell death induced by various stressors in cellular models. These compounds demonstrate an ability to elevate cytosolic calcium concentration, which could be related to their neuroprotective effects. Furthermore, they exhibit acetylcholinesterase-inhibiting activity, highlighting their potential as therapeutic agents for neurodegenerative diseases (Orozco, de los Ríos, Arias, León, García, Marco, Villarroya, & López, 2004).
Ligand Synthesis for Metal Complexes
The compound's structure serves as a basis for synthesizing ligands that are useful in the formation of metal complexes. These ligands, when anchored to semiconductor surfaces, facilitate lower energy electronic absorption, which is crucial for applications in photovoltaics and photocatalysis. The ability to directly synthesize bi- and tridentate ligands containing the naphthyridine moiety underscores the compound's versatility in materials science (Zong, Zhou, & Thummel, 2008).
Antibacterial Activity
Compounds structurally related to Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate have been explored for their antibacterial activity. Their ability to act against various bacterial strains makes them candidates for further biological study. The exploration of structure-activity relationships provides valuable insights into designing more effective antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds, including 1,8-naphthyridines, from Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate derivatives has been documented. These synthetic routes enable the production of compounds with potential applications in pharmaceuticals and organic electronics, showcasing the broad utility of the naphthyridine framework (Plisson & Chenault, 2001).
作用機序
Target of action
Compounds like “Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate” often target proteins or enzymes in the body. These targets can be receptors, ion channels, or enzymes that play crucial roles in cellular processes .
Mode of action
The compound may interact with its targets by binding to active sites or allosteric sites, causing changes in the target’s function. This can result in the activation or inhibition of the target, leading to changes in downstream cellular processes .
Biochemical pathways
The compound may affect various biochemical pathways depending on its specific targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can influence how well it is absorbed and distributed in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under specific pH conditions .
特性
IUPAC Name |
ethyl 4-(4-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-3-24-18(23)15-10-20-17-14(9-4-11(2)21-17)16(15)22-13-7-5-12(19)6-8-13/h4-10H,3H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLALWUBSVLPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Br)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(2Z)-6-methanesulfonyl-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550927.png)

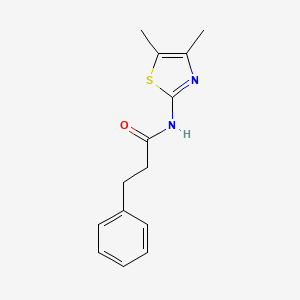
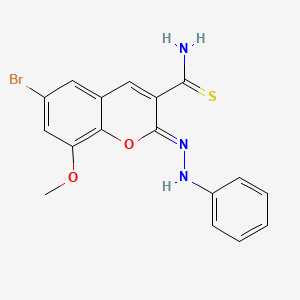
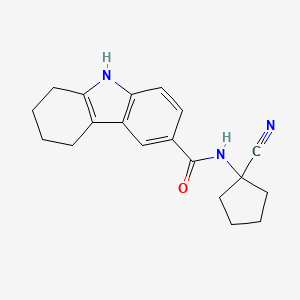

![3-[(furan-2-yl)methyl]-3-(oxan-4-yl)-1-(3-phenylpropyl)urea](/img/structure/B2550936.png)
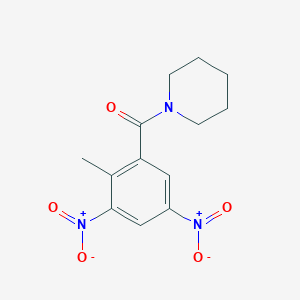

![2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2550942.png)

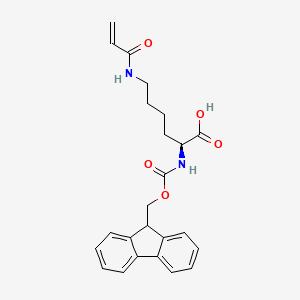
![3-(4-Methoxyphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}propan-1-one](/img/structure/B2550945.png)
